9-(2-Aminopropyl)-9,10-dihydroanthracene 9-(2-Aminopropyl)-9,10-dihydroanthracene
Brand Name: Vulcanchem
CAS No.:
VCID: VC14580890
InChI: InChI=1S/C17H19N/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12,18H2
SMILES:
Molecular Formula: C17H19N
Molecular Weight: 237.34 g/mol

9-(2-Aminopropyl)-9,10-dihydroanthracene

CAS No.:

Cat. No.: VC14580890

Molecular Formula: C17H19N

Molecular Weight: 237.34 g/mol

* For research use only. Not for human or veterinary use.

9-(2-Aminopropyl)-9,10-dihydroanthracene -

Specification

Molecular Formula C17H19N
Molecular Weight 237.34 g/mol
IUPAC Name 3-(9,10-dihydroanthracen-9-yl)propan-1-amine
Standard InChI InChI=1S/C17H19N/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12,18H2
Standard InChI Key AUTKMGMMFJXIDV-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2C(C3=CC=CC=C31)CCCN

Introduction

Chemical Identity and Structural Features

9-(2-Aminopropyl)-9,10-dihydroanthracene (C₁₇H₁₉N) is a polycyclic aromatic hydrocarbon derivative characterized by a reduced anthracene core (9,10-dihydroanthracene) substituted with a 2-aminopropyl group at the 9th position. The dihydroanthracene moiety preserves aromaticity in the flanking benzene rings while introducing a non-planar, semi-saturated central ring, which influences molecular rigidity and receptor interactions . The aminopropyl side chain introduces a three-carbon spacer with a terminal primary amine, a feature critical for modulating receptor binding kinetics .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₉N
Molecular Weight237.34 g/mol
Core Structure9,10-Dihydroanthracene
Functional Group2-Aminopropyl substituent

Synthesis and Structural Modification

The synthesis of 9-(2-aminopropyl)-9,10-dihydroanthracene builds on methodologies developed for AMDA derivatives. Key steps involve:

  • Core Formation: 9,10-Dihydroanthracene is prepared via dissolving metal reduction of anthracene using sodium/ethanol or magnesium, preserving aromaticity in the outer rings .

  • Side-Chain Introduction: Starting from 9-hydroxymethylanthracene, halogenation and cyanation yield 2-(anthracen-9-yl)acetonitrile, which is hydrolyzed to the corresponding carboxylic acid . Reduction of the anthracene core (Na/n-pentanol) produces 2-(9,10-dihydroanthracen-9-yl)acetic acid, followed by amidation and reduction to the primary amine .

  • N-Alkylation: Reductive amination or direct alkylation modifies the terminal amine, enabling the generation of N-methyl or N,N-dimethyl variants (e.g., 3b, 3c) .

Table 2: Synthetic Pathways for Key Derivatives

StepReagents/ProcessProduct
Anthracene reductionNa/ethanol or Mg9,10-Dihydroanthracene
Nitrile formationHalogenation, cyanation2-(Anthracen-9-yl)acetonitrile
Amine generationHydrolysis, reduction9-(2-Aminopropyl)-9,10-dihydroanthracene

Structure-Activity Relationships (SAR)

The pharmacological profile of 9-(2-aminopropyl)-9,10-dihydroanthracene is shaped by its structural constraints and side-chain modifications:

  • Rigidity and Receptor Fit: The dihydroanthracene core enforces a bent conformation, aligning with the topology of biogenic amine receptors . Comparative studies show that elongation of the side chain from aminomethyl (AMDA, 1a) to aminopropyl (3a) enhances 5-HT₂A receptor selectivity over H₁, likely due to improved hydrophobic interactions .

  • N-Alkylation Effects: Methylation of the terminal amine (e.g., 3b, 3c) reduces H₁ affinity while marginally increasing 5-HT₂A binding, suggesting steric and electronic modulation of receptor engagement .

Table 3: Receptor Affinity Profiles

CompoundH₁ Ki (nM)5-HT₂A Ki (nM)Selectivity Ratio (5-HT₂A/H₁)
1a (AMDA)12.38.70.71
3a45.66.20.14
3b89.45.80.06

Pharmacological Applications

Neurotransmitter Receptor Modulation

The compound’s affinity for 5-HT₂A receptors positions it as a candidate for antagonizing serotonin-mediated pathways in schizophrenia and depression . Its moderate H₁ activity further suggests utility in allergic or inflammatory conditions, though selectivity remains a challenge .

Future Directions

  • Selectivity Optimization: Rational design focusing on N-substituents (e.g., bulkier groups) may enhance 5-HT₂A specificity.

  • In Vivo Profiling: Pharmacokinetic studies are needed to assess bioavailability and blood-brain barrier penetration.

  • Therapeutic Expansion: Exploration in oncology, leveraging anthracene’s fluorescence for theragnostic applications, remains untapped.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator